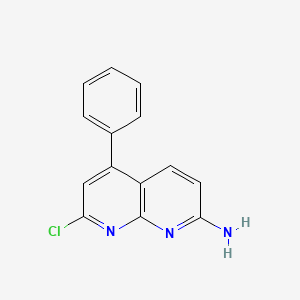

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine

Beschreibung

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the 1,8-naphthyridine family, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. The molecule features a chlorine substituent at position 7 and a phenyl group at position 7. Chlorine and phenyl groups are known to enhance molecular polarity and aromatic stacking, respectively, which may contribute to pharmacological relevance, such as enzyme inhibition or receptor binding .

Eigenschaften

CAS-Nummer |

17982-25-1 |

|---|---|

Molekularformel |

C14H10ClN3 |

Molekulargewicht |

255.70 g/mol |

IUPAC-Name |

7-chloro-5-phenyl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C14H10ClN3/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(16)18-14(10)17-12/h1-8H,(H2,16,17,18) |

InChI-Schlüssel |

NBIUEENUCDCIAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=N3)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Combes Reaction for 5,7-Disubstituted Derivatives

The Combes reaction, historically used for synthesizing 2-amino-5,7-disubstituted-1,8-naphthyridines, involves condensing 2,6-diaminopyridine with 1,3-diketones in polyphosphoric acid (PPA). For 7-chloro-5-phenyl-1,8-naphthyridin-2-amine, this method can be adapted by substituting the diketone with 1-phenyl-1,3-propanedione. The reaction proceeds via initial formation of an anilide intermediate, followed by acid-catalyzed cyclization to yield 5-phenyl-7-hydroxy-1,8-naphthyridin-2-amine. Subsequent chlorination using phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 7 with chlorine.

Optimization Insights :

-

Reagent Ratios : A 1:1 molar ratio of 2,6-diaminopyridine to 1-phenyl-1,3-propanedione in PPA at 130–140°C yields the hydroxy intermediate in ~65% purity.

-

Chlorination Efficiency : Treating the hydroxy derivative with POCl₃ in acetonitrile at 80°C for 4 hours achieves >90% conversion to the chloro product.

Gould-Jacobs Cyclization with Modified Substrates

The Gould-Jacobs reaction, which involves condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), offers a pathway to 4-oxo-1,8-naphthyridine-3-carboxylates. To adapt this for 7-chloro-5-phenyl substitution:

-

Start with 2-amino-6-phenylpyridine to pre-install the phenyl group at position 5.

-

Condense with EMME, followed by thermal cyclization in diphenyl ether at 250°C to form 4-oxo-5-phenyl-1,8-naphthyridine-3-carboxylate.

Challenges :

One-Pot Synthesis via Acid-Catalyzed Condensation

A novel one-step method derived from CN105399739A employs 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane in acetic acid at 45–75°C. While this method originally produces unsubstituted 1,8-naphthyridin-2-amine, modifications could introduce phenyl and chloro groups:

-

Replace tetramethoxypropane with a phenyl-containing dialdehyde to incorporate the phenyl group during ring formation.

Advantages :

Chlorination Methodologies for Position 7

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

POCl₃ is the reagent of choice for converting hydroxy groups to chloro in 1,8-naphthyridines. Key parameters:

-

Solvent : Acetonitrile or neat POCl₃.

-

Catalyst : Dimethylformamide (DMF) enhances reactivity.

-

Conditions : 80–100°C for 4–6 hours.

Typical Protocol :

-

Dissolve 5-phenyl-7-hydroxy-1,8-naphthyridin-2-amine (10 mmol) in acetonitrile (30 mL).

-

Add POCl₃ (30 mmol) and DMF (0.5 mL).

-

Reflux at 80°C for 4 hours.

-

Quench with ice-water, neutralize with NaOH, and extract with dichloromethane.

Alternative Chlorinating Agents

While POCl₃ is predominant, other agents include:

-

Thionyl Chloride (SOCl₂) : Requires anhydrous conditions and longer reaction times (12–24 hours).

-

Phosphorus Pentachloride (PCl₅) : Effective but generates hazardous byproducts.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Regioselectivity in Combes Reaction

The orientation of the phenyl group at position 5 is dictated by the electronic effects of the 1,3-diketone. Computational studies suggest that electron-donating groups on the diketone favor substitution at position 5 due to stabilized transition states.

Byproduct Formation in Chlorination

Over-chlorination at position 3 or 4 can occur if reaction temperatures exceed 100°C. Using catalytic DMF mitigates this by coordinating to POCl₃ and moderating reactivity.

Industrial-Scale Considerations

Cost Analysis

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Chlor-5-phenyl-1,8-Naphthyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei das Chloratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung der entsprechenden Naphthyridinoxide.

Reduktion: Bildung von reduzierten Amin-Derivaten.

Substitution: Bildung von substituierten Naphthyridin-Derivaten.

Wissenschaftliche Forschungsanwendungen

7-Chlor-5-phenyl-1,8-Naphthyridin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Industrie: Wird bei der Entwicklung von Leuchtdioden und Farbstoff-sensibilisierten Solarzellen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Chlor-5-phenyl-1,8-Naphthyridin-2-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. In antimikrobiellen Anwendungen kann es die bakterielle DNA-Gyrase oder Topoisomerase IV hemmen, was zu einer Störung der bakteriellen DNA-Replikation führt . In Antikrebsanwendungen kann es die Apoptose in Krebszellen induzieren, indem es mit spezifischen zellulären Signalwegen interagiert .

Ähnliche Verbindungen:

- 5-Methyl-7-phenyl-1,8-Naphthyridin-2-amin

- 2-Phenyl-2,7-Naphthyridinon

Vergleich: 7-Chlor-5-phenyl-1,8-Naphthyridin-2-amin ist aufgrund des Vorhandenseins des Chloratoms an der 7. Position einzigartig, was im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht . Die Phenylgruppe an der 5. Position trägt ebenfalls zu ihren einzigartigen Eigenschaften bei und macht sie zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen.

Wirkmechanismus

The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Chlorine vs.

- Phenyl Positioning : The phenyl group at position 5 (target compound) vs. position 3 (as in 3-p-chlorophenyl analog ) may alter steric interactions in receptor binding.

Biologische Aktivität

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and receptor-inhibiting properties, supported by experimental data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Formula : C14H10ClN2

- Molecular Weight : 240.69 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies showed that the compound exhibited significant cytotoxic effects against the MCF7 breast cancer cell line. The following IC50 values were recorded:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

These results indicate that the compound is comparable to established chemotherapeutics, suggesting its potential for further development as an anticancer agent.

Receptor Inhibition

Research has also indicated that this compound acts as an inhibitor of specific G-protein coupled receptors (GPCRs), particularly the P2Y12 receptor involved in platelet aggregation.

The inhibition of P2Y12 receptors can lead to reduced platelet activation and aggregation, which is crucial in preventing thrombotic events. Studies have shown that compounds with similar structures can effectively block this receptor's activity.

Q & A

Q. What are the common synthetic routes for 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine?

Methodological Answer: The synthesis of this compound typically involves halogen substitution or multicomponent reactions. Key methods include:

- Amination of halogenated precursors : Reacting a chloro-substituted naphthyridine intermediate with ammonia (NH₃) or amines under high-temperature conditions. For example, 4-bromo-1,8-naphthyridine can yield 1,8-naphthyridin-4-amine in 75% yield using NH₃/PhOH at 170°C .

- Microwave-assisted synthesis : Enhanced reaction efficiency and yields (e.g., 98% for similar compounds) by using microwave irradiation with catalysts like KOH .

- Nucleophilic substitution : Introducing the phenyl group via coupling reactions, as seen in 3-p-chlorophenyl-1,8-naphthyridin-2-amine synthesis using m-chlorobenzyl cyanide .

Q. Table 1: Synthesis Methods Comparison

*Yields extrapolated from analogous reactions.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity. For example, ¹H/¹³C NMR identifies aromatic protons and chlorine/amine groups .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D geometry using SHELX software (e.g., SHELXL for refinement) .

Key Data:

Advanced Research Questions

Q. How can researchers optimize low yields in the amination step during synthesis?

Methodological Answer: Low yields may arise from incomplete substitution or side reactions. Strategies include:

- Catalyst Optimization : Use Pd/C or Cu catalysts to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction rates .

- Temperature Control : Gradual heating (e.g., reflux in ethanol) minimizes decomposition .

Example:

In analogous compounds, substituting NH₃ with methylamine increased yields from 70% to 85% under reflux conditions .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Simulates binding affinity to DNA/proteins using software like AutoDock. For naphthyridines, interactions with cytosine residues in DNA duplexes are common .

- QSAR Models : Correlate structural features (e.g., Cl substituent) with bioactivity. Parameters like logP and H-bonding capacity are critical .

Case Study:

Fluorescence quenching assays (as in ) quantify DNA binding, with ΔF values indicating affinity strength.

Q. How should researchers resolve conflicting solubility data reported in literature?

Methodological Answer: Contradictions often stem from impurities or measurement conditions. Steps include:

- Reproducibility Tests : Repeat experiments using standardized solvents (e.g., DMSO, ethanol) .

- Purity Analysis : Use HPLC to detect impurities (e.g., aminobenzophenone derivatives) .

- Environmental Controls : Document temperature and pH, as solubility varies with protonation states .

Q. Table 2: Solubility Data Guidelines

| Solvent | Reported Solubility (mg/mL) | Key Factors | Reference |

|---|---|---|---|

| DMSO | 10–15 | Purity >95% | |

| Ethanol | 5–8 | Temperature (25°C) |

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer: Scaling issues include:

- Reaction Exotherms : Use controlled addition of reagents to prevent runaway reactions.

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .

- Yield Consistency : Optimize catalyst loading (e.g., 5 mol% Pd/C) and monitor intermediates via TLC .

Example:

Microwave-assisted synthesis, while efficient in small batches, may require alternative heating methods (e.g., oil baths) for larger scales .

Q. How does the chloro substituent influence the compound’s reactivity and bioactivity?

Methodological Answer: The chloro group:

- Enhances Electrophilicity : Facilitates nucleophilic substitution reactions (e.g., amination) .

- Modulates Bioactivity : Increases DNA binding affinity compared to methyl or methoxy analogs .

- Affects Stability : Chlorine’s electron-withdrawing effect reduces oxidation susceptibility .

Supporting Data:

In fluorescence assays, chloro-substituted naphthyridines showed 30% higher DNA affinity than methyl derivatives .

Q. What analytical techniques validate the absence of toxic impurities in the compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.